Bis(triethoxysilyl)ethylene
Description
Contextualization within Organosilicon Chemistry and Hybrid Materials Science
Organosilicon chemistry is the study of compounds containing carbon-silicon bonds. wikipedia.org These compounds often exhibit a unique combination of properties, including high thermal stability, chemical inertness, and hydrophobicity, making them valuable in a wide array of commercial products such as sealants, adhesives, and coatings. wikipedia.orgiust.ac.ir The silicon-carbon bond is longer and weaker than a carbon-carbon bond and is polarized towards the more electronegative carbon atom. wikipedia.org This polarity, along with the high energy of the silicon-oxygen bond, makes organosilicon compounds susceptible to nucleophilic attack, a reactivity that is harnessed in the formation of siloxane networks. wikipedia.org
Hybrid materials science leverages the principles of organosilicon chemistry to create materials that integrate organic and inorganic components at a molecular level. mdpi.comresearchgate.net This integration is not a simple physical mixing but involves covalent bonds, most notably the robust Si-O-Si (siloxane) and Si-C linkages. researchgate.netmdpi.com The resulting materials, often synthesized via sol-gel processes, can be tailored to exhibit specific properties by carefully selecting the organic and inorganic precursors. srce.hr This "bottom-up" approach allows for the design of materials with controlled porosity, mechanical strength, and specific functionalities, opening doors to applications in catalysis, optics, and electronics. srce.hrancefn.org.ar
Significance of Bridged Silsesquioxane Precursors in Advanced Material Design
Bridged silsesquioxanes (BSQs) are a specific class of hybrid materials with the general formula [O1.5Si-R-SiO1.5]n, where 'R' is an organic bridging group. mdpi.com These materials are formed from the hydrolysis and condensation of bridged silsesquioxane precursors, which are molecules containing two or more trifunctional silicon atoms linked by an organic spacer. ancefn.org.ar The nature of this organic bridge—its length, rigidity, and functionality—is a critical design element that dictates the properties of the final material. ancefn.org.armdpi.com
The significance of BSQ precursors lies in their ability to impart a high degree of structural control and functionality to the resulting material. The organic bridges are integral to the material's framework, leading to a molecular-level distribution of organic and inorganic components. mdpi.com This architecture can lead to materials with enhanced thermal stability, mechanical robustness, and tailored porosity. rsc.orgrsc.org Furthermore, the organic bridge can be designed to be "smart," responding to external stimuli, or to possess specific optical or electronic properties. ancefn.org.armdpi.com This design flexibility makes BSQs a versatile platform for creating advanced materials for a wide range of applications. mdpi.comsrce.hr
Scope and Research Imperatives for Bis(triethoxysilyl)ethylene (BTESEthy)
This compound, with its ethylene (B1197577) bridge connecting two triethoxysilyl groups, is a prime example of a bridged silsesquioxane precursor. cymitquimica.com Its chemical structure allows it to act as a crosslinking agent and a building block for creating ethylene-bridged polysilsesquioxanes. rsc.orgcymitquimica.com The triethoxysilyl groups are hydrolyzable, enabling the formation of a stable siloxane network upon condensation. cymitquimica.com
Current research on BTESEthy is driven by several key imperatives:
Development of Mesoporous Materials: BTESEthy is a key precursor in the synthesis of periodic mesoporous organosilicas (PMOs). smolecule.comalfa-chemistry.com These materials possess highly ordered porous structures with large surface areas, making them promising for applications in catalysis, separation, and drug delivery. smolecule.comalfa-chemistry.comnih.gov Research focuses on controlling the pore size, morphology, and surface functionality of these materials. smolecule.com
Enhancement of Material Properties: The incorporation of the ethylene bridge from BTESEthy into a siloxane network can improve the mechanical properties and environmental resistance of materials. cymitquimica.com Studies are exploring its use in creating durable coatings and composite materials. cymitquimica.com
Membrane Technology: Organosilica membranes derived from precursors like BTESEthy are being investigated for gas separation and reverse osmosis applications. mdpi.com The ethylene bridge can influence the pore size and permeation properties of the membranes. mdpi.comresearchgate.net
Low-k Dielectric Materials: The search for materials with low dielectric constants (low-k) is crucial for the advancement of microelectronics. The introduction of organic groups, such as the ethylene bridge from BTESEthy, can lower the dielectric constant of silica-based materials.
The following table provides a summary of the key properties of this compound:
| Property | Value |
| Chemical Formula | C14H32O6Si2 |
| Molecular Weight | 352.57 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 119 °C |
| Density | 0.958 g/mL at 25 °C |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
triethoxy(1-triethoxysilylethenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32O6Si2/c1-8-15-21(16-9-2,17-10-3)14(7)22(18-11-4,19-12-5)20-13-6/h7-13H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNYCSJNUJQGNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C(=C)[Si](OCC)(OCC)OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32O6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473897 | |
| Record name | BIS(TRIETHOXYSILYL)ETHYLENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87061-56-1 | |
| Record name | BIS(TRIETHOXYSILYL)ETHYLENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Engineering for Bis Triethoxysilyl Ethylene
Alternative Synthetic Approaches (e.g., Hydrothermal Synthesis)
While the sol-gel process is the most common method for creating materials from bis(triethoxysilyl)ethylene, alternative approaches exist. smolecule.com One such method is hydrothermal synthesis. smolecule.com This technique involves carrying out the synthesis in an aqueous solution under high-temperature and high-pressure conditions, typically in a sealed vessel like an autoclave. These elevated conditions can accelerate the hydrolysis and condensation reactions, potentially leading to materials with different morphologies or higher degrees of crystallinity compared to those produced by conventional sol-gel methods at ambient pressure. Hydrothermal treatment is also often used as a post-synthesis step to improve the stability and ordering of mesoporous materials. acs.org
Isomeric Control in this compound Synthesis (cis/trans Isomers)
This compound exists as two geometric isomers: cis (Z) and trans (E). osti.gov The stereochemistry of the ethylene (B1197577) bridge has a profound impact on the polymerization behavior and the final material properties. osti.govosti.govresearchgate.net Therefore, achieving control over the isomeric composition of the precursor is of significant interest.
The synthesis of isomerically pure trans-bis(triethoxysilyl)ethylene has been successfully achieved through the cross-metathesis of vinyltriethoxysilane (B1683064). researchgate.netugent.be The use of a Grubbs' first-generation ruthenium catalyst [(PCy₃)₂Cl₂Ru=CHPh] for this reaction results in the selective formation of the trans isomer, with ethene gas as the only byproduct. researchgate.netugent.be This method provides a reliable route to the pure trans precursor, which is often preferred for creating well-ordered and hydrothermally stable periodic mesoporous organosilicas (PMOs). researchgate.netugent.be The presence of the cis isomer can lead to decreased pore size and lower stability in the final material. ugent.be
Impact of Isomerism on Polymerization Behavior and Gelation Times
The geometry of the cis and trans isomers of this compound dictates their polymerization pathways, especially under acid-catalyzed sol-gel conditions. osti.govosti.gov The two isomers exhibit remarkably different gelation behaviors under identical reaction conditions. osti.gov
The cis isomer, with its two triethoxysilyl groups on the same side of the double bond, is sterically pre-disposed to undergo intramolecular condensation reactions. osti.gov This leads to the formation of stable cyclic disilsesquioxane structures. osti.gov These cyclization reactions compete with the intermolecular condensation required for network formation, which can dramatically lengthen or even completely inhibit gelation under acidic conditions. osti.govosti.gov
In contrast, the trans isomer's geometry prevents the easy formation of small monomeric cyclic species. osti.gov As a result, it predominantly undergoes intermolecular polymerization, leading to the rapid formation of highly crosslinked, insoluble gels. osti.gov This difference is starkly illustrated in studies of the closely related bis(triethoxysilyl)-2-butene system, where the E (trans) isomer formed gels under all conditions studied, while the Z (cis) isomer only formed gels under basic catalysis and produced soluble high-molecular-weight polymers under acidic catalysis. osti.govunt.edu The porosity of the final xerogels is also strongly affected, with Z-ethenylene monomers producing mesoporous materials while E-isomers yield microporous ones. osti.gov
Table 2: Comparative Impact of Isomerism on Polymerization Behavior
Stereoselective Synthesis Strategies
The geometric configuration of the ethylene bridge in this compound, whether cis (Z) or trans (E), significantly influences the properties of materials derived from it, such as Periodic Mesoporous Organosilicas (PMOs). researchgate.net The use of diastereomerically pure precursors is crucial, as the E-isomer typically yields materials with higher structural ordering, narrower pore size distributions, and enhanced hydrothermal stability compared to those made from E/Z mixtures. researchgate.net Consequently, synthetic methodologies that provide precise control over the stereochemistry of the double bond are of paramount importance.
Key strategies for the stereoselective synthesis of this compound and related bis(silyl)alkenes primarily involve transition-metal-catalyzed reactions, including ruthenium-catalyzed homocoupling and palladium-catalyzed cross-coupling. rsc.orglookchem.com
Ruthenium-Catalyzed Homocoupling of Vinylsilanes
One of the most direct and efficient routes to stereodefined (E)-1,2-bis(silyl)ethenes is the silylative homocoupling of vinyl-substituted organosilicon compounds. rsc.orglookchem.com This reaction is catalyzed by ruthenium complexes, which facilitate the cleavage of a C-H bond on one olefin and a C-Si bond on another vinylsilane molecule. lookchem.com The mechanism proceeds through several steps, including the insertion of a vinylsilane into a metal-hydride (M-H) bond, followed by β-Si transfer to the metal, which generates a metal-silyl (M-Si) species. lookchem.com A second vinylsilane molecule then inserts into the M-Si bond, and a final β-H transfer regenerates the catalyst and releases the bis(silyl)ethene product. lookchem.com
Research has shown that ruthenium(II)-hydride complexes containing phosphine (B1218219) ligands are particularly active and selective for this transformation. rsc.org The complex [RuHCl(CO)(PCy₃)₂] (where Cy is cyclohexyl) has been identified as exceptionally effective, enabling the nearly quantitative conversion of vinyltriethoxysilane into (E)-1,2-bis(triethoxysilyl)ethylene with very high selectivity. lookchem.com The reaction can be performed in various ionic liquids, which allows for the immobilization and recycling of the catalyst without a significant loss of activity or selectivity. lookchem.com
Table 1: Ruthenium-Catalyzed Homocoupling of Various Vinylsilanes This table summarizes the effectiveness of different ruthenium catalysts in the homocoupling of vinylsilanes to form corresponding E-1,2-bis(silyl)ethenes. Data is adapted from studies on catalyst screening and optimization. lookchem.com
| Catalyst | Vinylsilane Substrate | Product Selectivity (E-isomer) | Conversion/Yield | Reference |
| [RuHCl(CO)(PCy₃)₂] | H₂C=CHSi(OEt)₃ | >98% | ~99% | lookchem.com |
| [RuHCl(CO)(PPh₃)₃] | H₂C=CHSi(OEt)₃ | High, but lower than PCy₃ catalyst | High Yield | lookchem.com |
| [RuHCl(CO)(PCy₃)₂] | H₂C=CHSiMe₂Ph | >98% | ~99% | lookchem.com |
| [Ru(H)(Cl)(CO)(PPh₃)₃] | Vinyltrimethylsilane | High (E/gem > 9/1) | High Yield | rsc.orgrsc.org |
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, provide another versatile pathway for the stereoselective synthesis of functionalized alkenylsilanes and bis(silyl)alkenes. rsc.orgresearchgate.net These methods involve the reaction of an organosilicon compound with an organic halide. researchgate.net For instance, a sequential strategy combining silylative coupling with Hiyama coupling has been successfully employed for the stereoselective synthesis of various (E)-stilbenes and other aryl-vinyl derivatives. rsc.org
A highly stereoselective methodology for preparing unsymmetrical (1E,3E)-1,4-disubstituted 1,3-dienes has been developed using the palladium-catalyzed Hiyama cross-coupling of 1-(triethoxysilyl)-substituted buta-1,3-dienes with aryl iodides. researchgate.net This demonstrates the utility of palladium catalysis in forming C-C bonds with high stereocontrol, a principle applicable to the synthesis of symmetrically substituted bis(silyl)alkenes. researchgate.net
Table 2: Stereoselective Synthesis of (E,E)-1,4-Disubstituted Buta-1,3-dienes via Hiyama Cross-Coupling This table illustrates the high stereoselectivity and yields achieved in palladium-catalyzed Hiyama cross-coupling reactions, a strategy analogous to what could be applied for bis(silyl)alkene synthesis. The data is based on the reaction of 1-(triethoxysilyl)buta-1,3-dienes with various aryl iodides. researchgate.net
| Diene Substrate | Aryl Iodide | Product | Yield | Reference |
| (E)-1-(Triethoxysilyl)buta-1,3-diene | Iodobenzene | (1E,3E)-1-Phenylbuta-1,3-diene | 81% | researchgate.net |
| (E)-1-(Triethoxysilyl)buta-1,3-diene | 4-Iodoanisole | (1E,3E)-1-(4-Methoxyphenyl)buta-1,3-diene | 85% | researchgate.net |
| (E)-1-(Triethoxysilyl)buta-1,3-diene | 1-Iodo-4-nitrobenzene | (1E,3E)-1-(4-Nitrophenyl)buta-1,3-diene | 91% | researchgate.net |
| (E)-1-(Triethoxysilyl)buta-1,3-diene | 4-Iodobenzonitrile | 4-((1E,3E)-Buta-1,3-dien-1-yl)benzonitrile | 90% | researchgate.net |
Reaction Conditions: [diene]:[aryl iodide]:[TBAF]:[Pd₂(dba)₃] = 1:1.2:2:0.02; THF, 65 °C, 24 h. researchgate.net
Synthesis of Z-Isomers
The synthesis of the Z-isomer of bis(silyl)alkenes requires different catalytic systems. For related compounds, such as 1,4-bis(triethoxysilyl)-2-butene, the Z and E isomers were prepared via copper(I)-catalyzed silylation of the corresponding Z and E isomers of 1,4-dichloro-2-butene, followed by esterification. osti.gov This suggests that a similar substrate-controlled stereoselective approach could be viable for producing (Z)-bis(triethoxysilyl)ethylene from a Z-configured precursor like Z-1,2-dichloroethylene. The geometry of the Z-isomer has been shown to favor intramolecular cyclization reactions during sol-gel polymerization under acidic conditions, leading to the formation of soluble resins rather than crosslinked gels. osti.govacs.org
Polymerization Mechanisms and Structural Evolution of Bis Triethoxysilyl Ethylene
Hydrolysis and Condensation Kinetics of Bis(triethoxysilyl)ethylene
The sol-gel polymerization of this compound is initiated by the hydrolysis of its triethoxysilyl groups, followed by the condensation of the resulting silanol (B1196071) (Si-OH) groups. researchgate.net These two reactions proceed concurrently and are highly sensitive to a variety of kinetic parameters.
Hydrolysis: In the presence of water, the ethoxy groups (-OEt) attached to the silicon atoms are replaced by hydroxyl groups (-OH), releasing ethanol (B145695) as a byproduct. cymitquimica.com This reaction can be catalyzed by either an acid or a base.
Acid Catalysis: Under acidic conditions, the hydrolysis reaction is typically rapid. The resulting silanol intermediates are relatively stable, and the subsequent condensation reactions proceed more slowly. researchgate.net
Base Catalysis: In basic media, reaction rates are generally much faster, leading to the rapid formation of colloidal sols. mdpi.com
Condensation: The newly formed silanol groups are reactive and can condense with each other or with remaining ethoxy groups to form siloxane (Si-O-Si) bonds, which constitute the backbone of the polymeric network. researchgate.net
The kinetics of these reactions are crucial in determining the final structure of the polymer and are influenced by several factors, as detailed in the table below.
| Parameter | Effect on Kinetics and Polymer Structure | Source(s) |
| Catalyst (pH) | Controls the relative rates of hydrolysis and condensation. Acids favor hydrolysis and lead to more linear or randomly branched polymers, while bases accelerate condensation, often resulting in highly cross-linked, particulate sols. researchgate.netmdpi.comsmolecule.com | researchgate.netmdpi.comsmolecule.com |
| Water to Silane (B1218182) Ratio (WR) | A higher water-to-silane molar ratio (WR) promotes a greater degree of hydrolysis, leading to a higher concentration of silanol groups. This results in a denser siloxane network upon condensation. mdpi.com Studies on Bis(triethoxysilyl)ethane (a related compound) show that increasing the WR from 6 to 240 significantly increases the density and selectivity of the resulting membrane. mdpi.com | mdpi.com |
| Acid to Silane Ratio (AR) | The concentration of the acid catalyst also dictates the reaction rate. For Bis(triethoxysilyl)ethane, a higher acid concentration initially accelerates hydrolysis, but an optimal acid ratio (AR = 10⁻²) was found to produce the highest permselectivity in the final membrane, suggesting a complex relationship between acid concentration and the final network structure. mdpi.com | mdpi.com |
| Temperature | Higher temperatures generally accelerate both hydrolysis and condensation reactions. smolecule.com Firing the resulting gel at elevated temperatures (e.g., 200°C to 600°C) promotes further condensation of residual silanol groups, which increases network connectivity and density, thereby reducing the material's pore size. mdpi.com | mdpi.comsmolecule.com |
| Solvent | The choice of solvent, typically an alcohol, helps to homogenize the reactants (water and the often hydrophobic silane precursor). |
This table presents the key parameters influencing the hydrolysis and condensation kinetics of this compound during sol-gel polymerization.
Molecular Weight Evolution in this compound Polymerization
The evolution of molecular weight during the polymerization of this compound provides critical insight into the reaction mechanism. Gel permeation chromatography (GPC) is a common technique used to monitor the change in molecular weight (Mw) and molecular weight distribution (Mn). rsc.orgvot.pl
Studies on a series of bridged polysilsesquioxanes, including that derived from this compound (BTES-E2), show a clear relationship between the molar ratio of water to silane and the resulting molecular weight. rsc.orgrsc.org As the amount of water increases, the degree of condensation generally increases, leading to a higher molecular weight. rsc.org However, the formation of cyclic units is a primary factor that suppresses a more significant increase in molecular weight. rsc.org
For example, ethylene-bridged polysilsesquioxane (EBPSQ) prepared with a water/monomer molar ratio of 2.2 yielded a polymer with a weight-average molecular weight (Mw) of 11,200 and a number-average molecular weight (Mn) of 1,200. rsc.org In some cases, polymerization of related systems can result in relatively low molecular weight polymers, for instance in the range of 600-1000 g/mol . vot.pl
| Precursor System | Water/Monomer Ratio | Mw ( g/mol ) | Mn ( g/mol ) | Mw/Mn | Source(s) |
| Bis(triethoxysilyl)ethane | 2.2 | 11,200 | 1,200 | 9.33 | rsc.org |
| Bis(triethoxysilyl)ethane | 3.0 | 12,300 | 1,260 | 9.76 | rsc.org |
This table shows examples of how molecular weight and polydispersity of ethylene-bridged polysilsesquioxane evolve with changes in the water-to-monomer ratio, based on reported GPC data.
Theoretical Models of Polymerization and Network Formation
To better understand and predict the complex polymerization behavior of this compound, researchers have employed theoretical models and computational simulations. These models aim to clarify the interplay between reaction kinetics, monomer structure, and the final polymer architecture.
Dynamic Monte Carlo Simulations: This computational approach has been used to investigate the sol-gel polymerization of alkylene-bridged alkoxysilanes like Bis(triethoxysilyl)ethane (BTESE). researchgate.net These simulations can model the competition between two opposing effects:
The tendency of the bridged structure to facilitate gelation by connecting highly cyclic, cage-like siloxane units. researchgate.net
The ability of specific monomers (like BTESE) to form stable cyclic monomers and bicyclic dimers, which act as building blocks for much slower gel formation. researchgate.net Simulations have successfully predicted a maximum in gel time with respect to the length of the alkylene bridge, capturing the essence of the competition between intermolecular condensation and intramolecular cyclization. researchgate.netresearchgate.net
Mathematical Modeling of Molecular Weight: A mathematical model has been developed to predict the molecular weights of various bridged polysilsesquioxanes based on the molar ratio of water to silane. rsc.orgrsc.org The relationship was effectively described by the power law equation y = axⁿ, where y is the molecular weight. The parameters a and n were determined using calculated molecular parameters of the monomers as explanatory variables. rsc.orgrsc.org This model-based approach allows for the theoretical prediction of molecular weights for new monomer systems and provides a deeper understanding of the controlling factors in the polymerization process. rsc.orgrsc.org
These theoretical frameworks are powerful tools for analyzing experimental results and guiding the design of new organosilica materials with tailored properties. rsc.org
Fabrication of Bis Triethoxysilyl Ethylene Derived Materials
Polysilsesquioxane (PSQ) Architectures from Bis(triethoxysilyl)ethylene
Polysilsesquioxanes (PSQs) are a class of hybrid materials with the empirical formula (RSiO1.5)n, where R is an organic group. When a bis-silane precursor like this compound is used, the organic group bridges two silicon atoms, forming an integral part of the network architecture. osti.govmdpi.com
The sol-gel polymerization of this compound isomers leads to the formation of vinyl-bridged PSQ gels. Research has shown that the stereochemistry of the precursor significantly impacts gelation. osti.gov The trans-isomer of 1,2-bis(triethoxysilyl)ethylene (B7984447) readily forms gels under both acid and base-catalyzed conditions, whereas the cis-isomer fails to gel even after several months. osti.gov However, the gelation of the cis-isomer can be induced by the addition of a coordinating metal, such as palladium, which is thought to act as a template, promoting the formation of a three-dimensional polymer network. osti.gov Characterization of the resulting materials reveals they are amorphous, possess high surface areas, and have porosity in the mesoporous range, with the vinyl bridge remaining intact throughout the process. osti.gov
| Isomer of 1,2-bis(triethoxysilyl)ethylene | Catalyst | Additive | Gelation Behavior |
|---|---|---|---|
| Trans | Acid or Base | None | Forms gel within one week. osti.gov |
| Cis | Acid or Base | None | Fails to gel. osti.gov |
| Cis | Acid | Palladium(II) | Gelation is promoted. osti.gov |
Periodic Mesoporous Organosilica (PMO) Systems Utilizing this compound
Periodic Mesoporous Organosilicas (PMOs) are advanced materials characterized by ordered mesoporous structures with organic groups integrated directly into the silica (B1680970) framework walls. uantwerpen.be The use of this compound (BTSE) as a precursor allows for the creation of PMOs with ethenylene bridges, which can exhibit crystalline-like order within the pore walls. uantwerpen.beacs.org These materials are noted for their high surface areas, tunable pore sizes, and accessible ethylene (B1197577) groups that can be further functionalized. uantwerpen.beacs.org
Early work demonstrated the synthesis of PMOs from BTSE in an acidic environment, resulting in materials with wormhole-like channels, a high surface area of approximately 1200 m²/g, and a narrow pore size distribution. uantwerpen.be Subsequent research has focused on achieving greater control over the material's structure and morphology, leading to the development of PMO spheres, nanorods, and other complex architectures. acs.orgmdpi.com For instance, the synthesis of ethylene-bridged PMO spheres with sizes ranging from 3 to 14 μm has been reported, exhibiting high surface areas (>900 m²/g) and large pore volumes (>0.8 cm³/g). acs.org
| Precursor(s) | Resulting Morphology | Surface Area (m²/g) | Pore Diameter (nm) | Reference |
|---|---|---|---|---|
| 1,2-bis(triethoxysilyl)ethylene | Wormhole-like channels | ~1200 | 2.2 - 2.4 | uantwerpen.be |
| 1,2-bis(triethoxysilyl)ethylene | Hexagonal channels | 637 | ~4.0 | uantwerpen.be |
| 1,2-bis(triethoxysilyl)ethylene | Spheres (3-14 µm) | >900 | - | acs.org |
| E-1,2-bis(triethoxysilyl)ethylene / Precursor P1 (90/10 ratio) | Rod-like nanoparticles | ~970 | - | mdpi.com |
The fabrication of PMOs relies heavily on template-assisted synthesis, where a structure-directing agent, typically a surfactant, organizes the condensing organosilica precursors into a periodic mesostructure. Both cationic surfactants and non-ionic block copolymers are widely used for this purpose. mdpi.comnih.govnih.gov
The most common method involves a sol-gel process where the this compound precursor is hydrolyzed and co-condensed around surfactant micelles. mdpi.com After the organosilica framework is formed, the template is removed, usually by solvent extraction, leaving behind a porous structure. nih.govacs.org
Cationic Surfactants: Cetyltrimethylammonium bromide (CTAB) is frequently used as a template, often in a basic aqueous solution at elevated temperatures (e.g., 80 °C). mdpi.comnih.gov The choice of the surfactant's alkyl chain length (CnTAB) can be used to tune the final pore size of the PMO. acs.org
Non-ionic Block Copolymers: Triblock copolymers like Pluronic P123 are also effective templates, particularly under acidic conditions. nih.govnih.govresearchgate.net These templates can direct the formation of different morphologies, such as nanorods. nih.gov
The synthesis conditions, including pH, temperature, and the type of template, are critical parameters that dictate the structural properties of the resulting PMO material. uantwerpen.bemdpi.com
| Template | Precursor | Synthesis Conditions | Resulting Structure |
|---|---|---|---|
| Cetyltrimethylammonium bromide (CTAB) | 1,2-bis(triethoxysilyl)ethylene | Basic (NaOH), 80 °C | Rod-like nanoparticles, hexagonal 2D symmetry. mdpi.com |
| Pluronic P123 | 1-thiol-1,2-bis(triethoxysilyl)ethane (derived from BTSE) | Acidic (HCl), 45 °C then 100 °C | Well-ordered mesoporous structure. nih.gov |
| Alkyltrimethylammonium bromide (CnTAB) | 1,2-bis(triethoxysilyl)ethylene | Basic | Pore size tunable from 2.3 to 4.1 nm by varying alkyl chain length (n=12-18). acs.org |
| Pluronic P123 | 1,2-bis(triethoxysilyl)ethylene | - | Ethylene-bridged PMO nanorods. nih.gov |
Significant progress has been made in controlling the morphology of PMO nanoparticles derived from this compound. By carefully manipulating synthesis parameters, researchers can direct the formation of specific shapes beyond simple spheres.
Nanorods and Nanowires: The self-condensation of the this compound precursor using a CTAB template can directly yield nanorods. mdpi.comnih.gov Using a Pluronic P123 template has also been shown to produce ethylene-bridged PMO nanorods. nih.gov
Spheres to Rods/Ropes: The morphology can be systematically controlled by the choice of surfactant. Using alkyltrimethylammonium bromide (CnTAB) surfactants, the particle shape transitions from monodisperse spheres with C12TAB, to rod or cake-like particles with C14TAB, and finally to elongated rope-like structures with longer chain surfactants (C16TAB, C18TAB). acs.org
Core-Shell and Multipodal Structures: Complex morphologies can be achieved through sequential, one-pot synthesis methods. For example, by first forming phenylene-bridged PMO nanospheres (the core) and then introducing the this compound precursor, multipodal nano-objects with ethenylene-bridged "pods" can be grown. mdpi.comnih.gov The final morphology (core-shell vs. multipodal) can be influenced by the stirring speed during the second precursor addition. researchgate.net
| Controlled Morphology | Synthesis Strategy | Precursor(s) | Key Parameter(s) |
|---|---|---|---|
| Nanorods | Direct condensation | 1,2-bis(triethoxysilyl)ethylene | Use of CTAB or Pluronic P123 template. nih.gov |
| Spheres → Rods → Ropes | Varying surfactant chain length | 1,2-bis(triethoxysilyl)ethylene | Alkyl chain length of CnTAB surfactant (n=12, 14, 16, 18). acs.org |
| Multipodal Nanoparticles | Sequential precursor addition | Core: 1,4-bis(triethoxysilyl)benzene; Pods: 1,2-bis(triethoxysilyl)ethylene | Lower stirring speed (700 rpm) during second addition. nih.govresearchgate.net |
| Core-Shell Spheres | Sequential precursor addition | Core: 1,4-bis(triethoxysilyl)benzene; Shell: 1,2-bis(triethoxysilyl)ethylene | Higher stirring speed (1400 rpm) during second addition. researchgate.net |
Hybrid Membrane Fabrication from this compound Precursors
This compound (BTESEthy) is a novel and effective precursor for developing microporous organosilica membranes for separation applications. nii.ac.jpacs.org These membranes are typically fabricated via a sol-gel process, where a BTESEthy-derived sol is coated onto a porous support and subsequently fired. acs.org The rigid and polarizable ethenylene (–CH=CH–) bridge in the network structure provides distinct advantages over saturated ethane-bridged analogues. acs.org
Membranes derived from BTESEthy exhibit a higher affinity for water, which is beneficial for dehydration applications. acs.org They have demonstrated excellent performance in reverse osmosis (RO), achieving high salt rejection. Furthermore, the π-bond electrons in the ethylene bridge lead to strong adsorption of CO₂, resulting in high CO₂/N₂ selectivity in gas separation. acs.org
A key feature of these membranes is the ability to fine-tune their pore size post-fabrication. Treatment with aqueous ozone can gradually increase the effective pore size, significantly improving water permeability without compromising structural integrity. acs.org After 60 minutes of ozone exposure, water permeability can reach values comparable to commercial seawater RO membranes. acs.org
| Application | Membrane Type | Performance Metric | Value |
|---|---|---|---|
| Reverse Osmosis | BTESEthy-derived | NaCl Rejection | >98.5%. acs.org |
| Reverse Osmosis (Ozone Modified) | BTESEthy-derived | Water Permeability | 1.1 × 10⁻¹² m³/(m²·s·Pa). acs.org |
| Gas Separation (H₂) | BTESEthy-derived | H₂ Permeance (500°C) | ~1.0 x 10⁻⁷ mol·m⁻²·s⁻¹·Pa⁻¹. mdpi.comresearchgate.net |
| Gas Separation (H₂) | BTESEthy-derived | H₂/N₂ Selectivity (500°C) | ~100. mdpi.comresearchgate.net |
| Gas Separation (CO₂) | BTESEthy-derived | CO₂/N₂ Selectivity | High selectivity due to strong CO₂ adsorption. acs.org |
Synthesis of Silicon Oxycarbide (SiOC) Glasses from this compound-Bridged Precursors
Silicon oxycarbide (SiOC) glasses are polymer-derived ceramics known for their high thermal stability and amorphous structure containing both Si-O and Si-C bonds. scispace.comresearchgate.net this compound serves as an effective precursor for SiOC glasses with a relatively high carbon content. scispace.comresearchgate.net
The synthesis is a two-step process. First, an ethylene-bridged polysilsesquioxane gel is prepared through the acid-catalyzed hydrolysis and condensation (sol-gel polymerization) of this compound (BTES-E2). scispace.com Second, this gel is pyrolyzed in an inert atmosphere, typically nitrogen, at high temperatures (e.g., 1000 °C). scispace.com During pyrolysis, the organic bridge is partially converted, leading to the formation of a black, amorphous SiOC glass. scispace.comresearchgate.net
The introduction of the unsaturated ethylene bridge increases the ceramic yield compared to saturated bridges. The pyrolysis of the ethylene-bridged gel results in a ceramic yield of 90%. researchgate.net The resulting SiOC glass has a higher carbon content than that derived from the ethane-bridged analogue, demonstrating that the structure of the organic bridge in the precursor directly influences the final composition of the ceramic. researchgate.net
| Precursor | Bridging Group | Ceramic Yield (at 1000°C) | Elemental Composition of Glass |
|---|---|---|---|
| Bis(triethoxysilyl)ethane (BTES-E1) | Ethane (B1197151) (-CH₂-CH₂-) | 87%. researchgate.net | SiC₀.₇₀O₁.₆₀. researchgate.net |
| This compound (BTES-E2) | Ethylene (-CH=CH-) | 90%. researchgate.net | SiC₀.₈₁O₁.₆₈. researchgate.net |
| Bis(triethoxysilyl)acetylene (BTES-E3) | Acetylene (B1199291) (-C≡C-) | 95%. researchgate.net | SiC₀.₈₅O₁.₈₁. researchgate.net |
Formation of Films and Coatings from this compound
This compound is a precursor for fabricating thin films and coatings with tailored properties for applications ranging from protective layers to specialized membranes. acs.orgresearchgate.net The fabrication methods significantly influence the final characteristics of the film.
Sol-Gel Technique: As detailed in the membrane section, the sol-gel method can be used to deposit thin films onto substrates. acs.org This technique involves coating a surface with a precursor sol, followed by drying and curing to form a cross-linked organosilica network.
Plasma Polymerization: This alternative method uses plasma to polymerize the precursor and deposit a film onto a substrate. Plasma polymerization of bis-1,2-(triethoxysilyl)ethane (a related compound) on aluminum has been shown to produce a totally condensed, homogeneous film. researchgate.net A key advantage of this technique is the formation of strong, covalent metallosiloxane bonds (e.g., Si-O-Al) at the film-substrate interface, which ensures excellent adhesion. researchgate.net This strong adhesion is critical for the performance of protective coatings.
This compound has also been identified as a candidate component in the formulation of ice-release coatings, highlighting its potential in creating functional surfaces. google.com The combination of organic functionality and inorganic stability makes its derived films suitable for a variety of advanced applications.
Advanced Characterization Methodologies for Bis Triethoxysilyl Ethylene Materials
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to confirming the chemical structure of bis(triethoxysilyl)ethylene-based materials, from the precursor molecule to the final condensed network. These techniques provide insight into the atomic-level arrangement and the types of chemical bonds present.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing organosilanes like this compound and the materials derived from them. By analyzing the spectra of ¹H, ¹³C, and ²⁹Si nuclei, detailed information about the molecular structure, the integrity of the ethylene (B1197577) bridge, and the degree of condensation of the siloxane network can be obtained. researchgate.netacs.orgosti.gov
¹H NMR: Proton NMR is used to identify the protons in the molecule. For the this compound precursor, the spectra show characteristic signals for the vinyl protons of the ethylene bridge and the ethoxy groups. researchgate.net For instance, the pure E-diastereoisomer shows distinct signals that confirm its geometry. researchgate.net In the analysis of polymerized materials, ¹H NMR can confirm the incorporation of the ethylene bridges. researchgate.net
¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton. In this compound-derived materials, solid-state ¹³C Magic Angle Spinning (MAS) NMR is particularly valuable. acs.orgmdpi.com It confirms the presence of the ethylene bridge carbons within the silica (B1680970) framework, which typically appear at distinct chemical shifts. acs.orgresearchgate.net For example, in ethylene-bridged Periodic Mesoporous Organosilicas (PMOs), signals corresponding to the ethylene carbons are clearly observed, confirming that the organic moiety remains intact after the sol-gel process. mdpi.comresearchgate.net
²⁹Si NMR: Silicon-29 NMR is crucial for evaluating the extent of hydrolysis and condensation in the siloxane network. acs.orgacs.org The spectra exhibit different signals, commonly labeled Tⁿ, where 'T' signifies a silicon atom bonded to a carbon (R-Si) and 'n' represents the number of bridging oxygen atoms (Si-O-Si linkages).
T⁰: R-Si(OEt)₃ (unhydrolyzed)
T¹: R-Si(OEt)₂(OSi)
T²: R-Si(OEt)(OSi)₂
T³: R-Si(OSi)₃ The relative abundance of these T species provides a quantitative measure of the degree of condensation in the final material. nih.gov In highly condensed ethylene-bridged PMOs, T³ species are predominant, indicating a well-formed and robust siloxane network. acs.orgacs.org
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | -O-CH₂-CH₃ | ~3.83 | rsc.org |
| ¹H | -O-CH₂-CH₃ | ~1.21 | rsc.org |
| ¹³C | Ethylene bridge (-CH=CH-) | ~123-146 | mdpi.comresearchgate.net |
| ¹³C | Ethoxy (-OCH₂) | ~58 | rsc.org |
| ¹³C | Ethoxy (-CH₃) | ~17-18 | mdpi.comrsc.org |
| ²⁹Si | T² species | ~-70 to -80 | nih.gov |
| ²⁹Si | T³ species | ~-80 | nih.gov |
Fourier Transform Infrared (FTIR) spectroscopy is a powerful and accessible technique used to identify chemical bonds within a material by measuring the absorption of infrared radiation. mt.comairhygiene.com For materials synthesized from this compound, FTIR confirms the successful incorporation of the organic ethylene bridge into the inorganic silica matrix and monitors the condensation process. mdpi.comnih.gov
Key absorption bands in the FTIR spectra of ethylene-bridged organosilicas include:
Si-O-Si vibrations: A strong, broad absorption band typically observed between 1000 and 1200 cm⁻¹ is characteristic of the asymmetric stretching of the siloxane (Si-O-Si) network, confirming the formation of a polysilsesquioxane framework. nih.govnih.gov
C-H vibrations: The presence of the ethylene bridge is confirmed by C-H stretching vibrations around 2900-3000 cm⁻¹. mdpi.comnih.gov
Si-CH₂ vibrations: A peak near 1275 cm⁻¹ can be attributed to the Si-CH₃ group, but in the context of ethylene-bridged materials, vibrations related to the Si-C bond of the bridge are also expected in the fingerprint region. nih.gov
O-H vibrations: A broad band in the region of 3100-3700 cm⁻¹ corresponds to the stretching of Si-OH (silanol) groups and adsorbed water, which decreases in intensity as the material undergoes thermal treatment and further condensation. nih.gov
By comparing the spectra before and after the sol-gel process and subsequent treatments, FTIR can track the hydrolysis of the ethoxy groups and the formation of the cross-linked siloxane network. nih.gov
| Wavenumber (cm⁻¹) | Assignment | Significance | Reference |
|---|---|---|---|
| 3100-3700 | O-H stretching (silanols, water) | Indicates degree of hydrolysis and condensation | nih.gov |
| 2900-3000 | C-Hₓ stretching | Confirms presence of organic groups | mdpi.comnih.gov |
| ~1630 | -OH bending vibrations | Indicates presence of adsorbed water | researchgate.net |
| 1000-1200 | Si-O-Si asymmetric stretching | Confirms formation of the siloxane network | nih.govnih.gov |
| ~950 | Si-OH stretching | Indicates uncondensed silanol (B1196071) groups | nih.gov |
While standard techniques confirm the presence of an organic bridge, C K-edge X-ray Absorption Fine Structure (XAFS), also known as X-ray Absorption Near-Edge Structure (XANES), provides direct, unambiguous evidence of the unsaturated C=C bond within the ethylene bridge. hiroshima-u.ac.jpscispace.com This technique is highly sensitive to the local electronic structure and bonding environment of carbon atoms.
In a C K-edge XAFS experiment, core-level carbon 1s electrons are excited to unoccupied molecular orbitals. scispace.com For ethylene-bridged silica materials, a characteristic peak is observed at approximately 285 eV. hiroshima-u.ac.jp This peak is assigned to the electronic transition from the carbon 1s orbital to the unoccupied π* antibonding orbital (1s → π*) of the C=C double bond. hiroshima-u.ac.jp The presence of this distinct pre-edge feature is considered direct proof that the unsaturated nature of the ethylene bridge is preserved within the final organosilica material. hiroshima-u.ac.jp This is a critical validation, as some synthesis conditions could potentially lead to the hydrogenation or cleavage of the double bond. The intensity of this peak can also be used to discuss the relative quantity of unsaturated bonds in the material. hiroshima-u.ac.jp
Morphological and Textural Characterization
Beyond the molecular structure, the physical form and porous nature of this compound-derived materials are defining features, especially for applications in catalysis, separation, and adsorption.
Electron microscopy techniques are essential for visualizing the morphology (shape and size) and microstructure (internal arrangement) of materials at the nanoscale.
Scanning Electron Microscopy (SEM): SEM provides images of the material's surface, revealing information about particle size, shape, and aggregation. measurlabs.com Materials derived from this compound can exhibit various morphologies, including monodisperse spheres, rod-like particles, and elongated rope-like structures, depending on the synthesis conditions such as the surfactant used. acs.orgznaturforsch.com
Transmission Electron Microscopy (TEM): TEM allows for the visualization of the internal structure of the material by passing a beam of electrons through an ultrathin slice of the sample. measurlabs.com For Periodic Mesoporous Organosilicas (PMOs), TEM is crucial for confirming the presence and long-range order of the mesoporous channels. acs.orgznaturforsch.com TEM images can reveal the symmetry of the pore arrangement, such as 2D hexagonal (p6mm) or cubic structures, providing visual confirmation of the ordered, porous network. znaturforsch.com
Nitrogen sorption analysis, typically performed at 77 K, is the standard method for characterizing the porous texture of materials. By measuring the amount of nitrogen gas that adsorbs to and desorbs from the material's surface at various pressures, key textural parameters can be determined.
BET Surface Area: The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area of the material. Ethylene-bridged PMOs are known for their exceptionally high surface areas, often exceeding 900 m²/g. acs.orgfigshare.com
Pore Volume and Pore Size Distribution: The Barrett-Joyner-Halenda (BJH) method, applied to the desorption branch of the isotherm, is commonly used to calculate the total pore volume and the distribution of pore sizes. acs.orgmdpi.com Materials derived from this compound can be synthesized with tunable pore sizes, typically in the mesoporous range (2-50 nm). acs.org For example, studies have shown that by varying the surfactant template, the average pore size can be systematically adjusted. acs.org
The shape of the nitrogen isotherm itself provides qualitative information about the pore structure. A Type IV isotherm with a sharp capillary condensation step is characteristic of materials with uniform mesopores, a common feature of high-quality, ethylene-bridged PMOs. researchgate.net
X-ray Powder Diffraction (XRD) for Structural Ordering and Crystallinity
X-ray Powder Diffraction (XRD) is a fundamental technique used to investigate the structural order and crystallinity of this compound-based materials. xos.com By analyzing the diffraction pattern of X-rays scattered by the material, researchers can gain insights into the arrangement of atoms and molecules. xos.com In crystalline or semi-crystalline materials, the atoms are arranged in a regular, repeating lattice, which gives rise to sharp diffraction peaks at specific angles, as described by Bragg's Law. xos.com The position and intensity of these peaks are characteristic of the material's crystal structure.
For bridged polysilsesquioxanes, including those derived from this compound, XRD is instrumental in identifying the presence of ordered domains. dntb.gov.uaresearchgate.net While these materials are often amorphous, they can exhibit short-range order or form layered structures. researchgate.net For instance, studies on related bridged polysilsesquioxanes have revealed lamellar patterns, where the structure is self-assembled through interactions like hydrogen bonding between organic bridging groups. researchgate.net The presence of broad peaks in the XRD pattern typically indicates an amorphous or disordered structure, which is common for many sol-gel derived organosilicas. However, low-angle diffraction peaks can signify the presence of ordered mesoporous structures. mdpi.comresearchgate.net For example, 2D hexagonal mesopore structures are identified by a strong (100) peak and weaker, higher-order (110) and (200) peaks. researchgate.net
The degree of ordering in these materials can be influenced by synthesis conditions. For example, the choice of catalyst and the nature of the organic bridging group can affect the final structure. Research on various bridged polysilsesquioxanes has shown that the length and flexibility of the bridging group play a crucial role in the ability of the material to form ordered structures. figshare.com
Advanced Techniques for Pore and Molecular Structure Analysis
Understanding the pore structure and molecular characteristics of this compound-derived materials is crucial for applications such as membranes for gas separation and filtration. nih.govmdpi.com
Nanopermporometry (NPP) is a technique used to determine the pore size distribution (PSD) of porous membranes, particularly in the sub-nanometer range. nih.gov The method involves the condensation of a vapor, often water, within the pores of the membrane. nih.govresearchgate.net By measuring the gas permeance as a function of the vapor pressure, the pore size distribution can be calculated. researchgate.net
For organosilica membranes, including those analogous to this compound materials, NPP has been successfully employed to characterize their microporous structure. nih.govresearchgate.net For instance, in studies on bis(triethoxysilyl)ethane (BTESE) membranes, NPP has been used to estimate pore sizes in the range of 0.59 to 0.67 nm. nih.govresearchgate.net This technique provides valuable data for correlating the membrane's structure with its separation performance. nih.govscispace.com
The modified Gas Translation (mGT) model is another powerful method for estimating the pore size of microporous membranes. nih.govmdpi.com This model is based on the permeation of different gases with varying kinetic diameters through the membrane. mdpi.comresearchgate.net By analyzing the temperature dependence of gas permeance, the activation energy for permeation can be determined, which is related to the pore size of the membrane. mdpi.com
The mGT model has been extensively applied to organosilica membranes to quantify their pore sizes. nih.govmdpi.commdpi.com For BTESE membranes, the mGT method has yielded pore size estimations in the range of 0.56 to 0.64 nm, which are in good agreement with results from NPP. nih.govresearchgate.net This consistency between different characterization techniques strengthens the reliability of the pore size determination. nih.govresearchgate.net The mGT model is particularly useful for understanding how factors like the organic bridging group and synthesis conditions influence the final pore structure of the membrane. mdpi.com
Positron Annihilation Lifetime (PAL) Spectroscopy is a non-destructive technique that provides information about the free volume at the atomic scale in polymeric materials. ortec-online.commdpi.comnih.gov The method is based on the behavior of ortho-positronium (o-Ps), a bound state of an electron and a positron, which tends to localize in regions of lower electron density, such as free volume holes. mdpi.com The lifetime of o-Ps is directly related to the size of these free volume cavities. ortec-online.comnih.gov
In the context of polymers derived from this compound, PALS can be used to probe the size, distribution, and concentration of sub-nanometric holes that constitute the free volume. mdpi.comnih.gov This information is critical as the free volume significantly influences the material's mechanical, thermal, and transport properties. ortec-online.comnih.gov For instance, PALS can detect changes in free volume associated with the glass transition, physical aging, and the effects of cross-linking. ortec-online.com Typical o-Ps lifetimes in polymers range from 1 to 3 nanoseconds, corresponding to free volume cavity diameters of approximately 0.3 to 0.7 nm. ortec-online.com
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a type of liquid chromatography that separates molecules based on their hydrodynamic volume or size in solution. intertek.comoecd.org This technique is essential for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the molecular weight distribution (polydispersity index, PDI = Mw/Mn) of polymers. oecd.org
For polymers synthesized from this compound, GPC is a crucial tool for characterizing the products of polymerization. science.gov The molecular weight and its distribution are fundamental properties that influence the processability and the final mechanical and thermal properties of the resulting material. The GPC analysis involves dissolving the polymer in a suitable solvent and passing it through a column packed with a porous gel. intertek.com Larger molecules elute first as they cannot penetrate the pores of the gel as deeply as smaller molecules. oecd.org By calibrating the column with polymer standards of known molecular weight, the molecular weight distribution of the sample can be determined. lcms.czwarwick.ac.uk
Computational and Simulation Approaches
Computational and simulation methods, such as molecular dynamics (MD) and Monte Carlo simulations, are increasingly used to complement experimental studies and provide a deeper understanding of the structure and properties of this compound-derived materials at the atomic level. deswater.comtandfonline.com
These simulations can model the formation of organosilica networks and predict properties like pore size distribution, radial distribution function, and the diffusion of guest molecules. deswater.comtandfonline.com For example, molecular dynamics simulations have been used to compare the structures of silica-based hybrid materials derived from bis(triethoxysilyl)ethane (BTESE) and this compound. deswater.comtandfonline.com Such studies have shown that both hybrid structures have larger pore sizes than pure silica. deswater.comtandfonline.com Furthermore, simulations can predict differences in properties like water adsorption and gas diffusivity between different hybrid materials. tandfonline.com
Computational approaches also play a role in "model-based research," where mathematical models are developed to predict material properties based on parameters obtained from atomistic simulations. rsc.org This approach has been used to model the molecular weights of a series of polysilsesquioxanes, including those derived from this compound, as a function of the H₂O/silane (B1218182) molar ratio used in polymerization. rsc.org By using calculated molecular parameters for the monomers, these models can help in understanding the controlling factors for polymerization and in predicting the properties of new materials. rsc.org
Molecular Dynamics (MD) Simulations for Microstructure and Transport Phenomena
Molecular Dynamics (MD) simulations serve as a powerful computational tool for investigating the structure and behavior of materials at an atomic and molecular level. In the context of materials derived from this compound (BTESEthy), MD simulations are employed to construct virtual models of the resulting hybrid silica networks and to analyze their microstructural properties and the transport of molecules through them. deswater.com
Researchers have successfully modeled organic-inorganic hybrid silica membranes derived from BTESEthy to study their fundamental characteristics. deswater.com These simulations provide insights into the material's structure, such as the pore size distribution (PSD) and radial distribution function (RDF), which are critical for understanding its potential applications, particularly in membrane separations. deswater.com The process involves creating virtual silica structures incorporating the ethylene bridge from the BTESEthy precursor. deswater.com These models have shown that hybrid silica structures, including those from BTESEthy, tend to have larger pore sizes compared to pure silica. deswater.com
A key application of these simulations is the examination of transport phenomena. For instance, the adsorbability of water and the diffusivity of small molecules like helium have been studied. deswater.com Simulations have revealed that BTESEthy-derived silica exhibits a higher capacity for water adsorption compared to similar structures derived from bis(triethoxysilyl)ethane (BTESE). deswater.com This suggests its potential as a promising material for water treatment applications. deswater.com Furthermore, the diffusivity of helium was found to be greater in BTESEthy silica than in BTESE silica, a finding consistent with its larger micropore size. deswater.com The study of gas permeation characteristics, including temperature and molecular size dependency, is another area where MD simulations have been applied to these materials. deswater.com
MD simulations can also predict key mechanical properties. For organosilicate glasses with ethylene bridges, simulations have been used to predict the bulk modulus and mass density. researchgate.net This predictive capability is crucial for designing materials with specific mechanical robustness for applications like low-k dielectrics in electronic devices. researchgate.net
Table 1: Comparative Properties of Hybrid Silica Membranes from MD Simulations
This table presents a summary of findings from molecular dynamics simulations comparing this compound (BTESEthy) derived silica with bis(triethoxysilyl)ethane (BTESE) derived silica.
| Property | This compound (BTESEthy) Silica | Bis(triethoxysilyl)ethane (BTESE) Silica | Pure Silica | Reference |
| Pore Size | Larger than Pure Silica | Larger than Pure Silica | Smaller Micropores (~0.3 nm) | deswater.comresearchgate.net |
| Water Adsorption | Higher Loading | Lower Loading than BTESEthy | - | deswater.com |
| Helium Diffusivity | Greater than BTESE silica | Lower than BTESEthy silica | - | deswater.com |
Model-Based Research (MBR) for Property Prediction and Material Design
Model-Based Research (MBR) is an innovative approach that integrates computational simulations with mathematical modeling to predict the macroscopic properties of materials and accelerate their design. rsc.orgrsc.org This methodology mathematically models measurable physical and chemical properties using explanatory parameters obtained from computer simulations at the atomic level. rsc.orgims.ac.jp MBR has been successfully applied to predict the molecular weights of bridged polysilsesquioxanes, a class of polymers that can be synthesized from this compound (BTES-E2). rsc.orgrsc.org
In a demonstration of MBR, researchers modeled the molecular weights of a series of polysilsesquioxanes derived from monomers including bis(triethoxysilyl)methane (B91341) (BTES-M), bis(triethoxysilyl)ethane (BTES-E1), this compound (BTES-E2), and bis(triethoxysilyl)acetylene (BTES-E3). rsc.org The study found that the relationship between the molecular weight (y) and the H₂O/silane molar ratio (x) used during polymerization could be accurately described by the power law equation y = axⁿ. rsc.orgrsc.org
The crucial aspect of MBR is that the parameters a and n in the equation are not merely empirical fitting constants; they are themselves modeled using explanatory parameters calculated for the monomer structures. rsc.orgrsc.org These parameters encompass various molecular properties derived from simulations, such as:
Geometry: Bond lengths, angles, and other structural features of the monomer. rsc.org
Electronic Structure: Properties related to the electron distribution in the monomer. rsc.org
Reactivity: Parameters that describe the monomer's propensity to react. rsc.org
Dynamics: Information about the molecular motion and flexibility of the monomer. rsc.org
By establishing a mathematical model based on these fundamental molecular characteristics, MBR allows for a detailed theoretical understanding of how monomer structure influences final polymer properties. rsc.orgnih.gov This predictive power was validated by forecasting the molecular weights of polymers made from different monomers, such as those with propane (B168953) (BTES-P) and phenyl (BTES-Ph) spacers, with the experimental results confirming the qualitative categorization predicted by the model. rsc.orgrsc.org This demonstrates that MBR is a powerful tool for analyzing materials and guiding the design of new, innovative materials with desired properties. rsc.orgrsc.org
Table 2: Explanatory Parameters in Model-Based Research (MBR) for Polysilsesquioxanes
This table lists the categories of computational parameters used as inputs for the MBR mathematical model to predict the molecular weight of polysilsesquioxanes derived from monomers like this compound.
| Parameter Category | Description | Relevance to Property Prediction | Reference |
| Geometry | Atomistic structural details of the monomer (e.g., bond lengths, angles). | Influences the packing and network formation of the resulting polymer. | rsc.orgims.ac.jp |
| Electronic Structure | Calculated properties of the monomer's electron distribution. | Relates to the intermolecular forces and reactivity of the monomer units. | rsc.orgims.ac.jp |
| Reactivity | Computational indices that quantify the chemical reactivity of the monomer. | Directly impacts the polymerization process and the final molecular weight. | rsc.orgims.ac.jp |
| Dynamics | Parameters describing the vibrational and rotational motions of the monomer. | Affects the flexibility of the polymer backbone and its final conformation. | rsc.orgims.ac.jp |
Structure Performance Relationships and Research Insights of Bis Triethoxysilyl Ethylene Materials
Impact of Ethenylene Bridging Group on Network Properties
Influence on Porosity and Pore Size Distribution (Microporous vs. Mesoporous)
The rigid nature of the ethenylene bridging group is a primary determinant of the porosity in the resulting organosilica materials. Generally, rigid organic bridging groups lead to the formation of microporous materials (pore diameter < 2 nm). osti.gov However, the final pore structure is highly sensitive to the specific geometry of the precursor and the synthesis conditions.
Materials synthesized from 1,2-bis(triethoxysilyl)ethylene (B7984447) can exhibit high surface areas, with some studies reporting values greater than 900 m²/g and even up to 1200 m²/g. acs.orguantwerpen.be The corresponding pore volumes are also significant, often exceeding 0.8 cm³/g. acs.org The pore size distribution is typically narrow, with diameters often falling in the range of 2.2 to 2.4 nm, though larger mesopores of nearly 4 nm have also been achieved. uantwerpen.be
Research has shown a clear distinction between the porosity derived from different isomers of bis(triethoxysilyl)ethylene. The trans (E) isomer tends to produce microporous gels. acs.org In contrast, the cis (Z) isomer can lead to the formation of mesoporous gels, particularly when polymerization is conducted under basic conditions. osti.govacs.org This difference is attributed to the distinct polymerization pathways dictated by the substitution geometry. Furthermore, using a diastereoisomerically pure E-configured precursor results in materials with narrower pore size distributions compared to those made from a mixture of isomers. researchgate.netscispace.com The choice of cross-linker also plays a role; a comparison between ethane (B1197151) (BTSE), ethenylene (BTSEE), and acetylene (B1199291) (BTSA) bridged linkers revealed a narrowing of the pore size distribution with the unsaturated linkers. mdpi.com
Role in Hydrophilicity/Hydrophobicity and Water Sorption Behavior
The ethenylene bridge introduces a nuanced effect on the surface properties of the organosilica network, particularly its interaction with water. Water sorption measurements have confirmed that ethenylene-bridged networks exhibit a higher affinity for water and a higher loading of adsorbed water compared to their saturated ethane-bridged counterparts. acs.orgacs.orgresearchgate.net This increased hydrophilicity is attributed to the presence of polarizable π-bond electrons in the carbon-carbon double bond, which can interact with water molecules. acs.org
Despite this affinity, the organosilica framework, with its organic components, generally enhances hydrophobicity compared to purely inorganic silica (B1680970), which is crucial for preventing structural degradation by bulk water. rsc.org The final hydrophilicity of the material is also significantly influenced by the concentration of hydroxyl (silanol) groups. acs.org For organically bridged networks, the number of hydroxyl groups per silicon atom can range from 0.5 to 0.7, indicating a degree of hydrophilicity. acs.org Water uptake is also dependent on the accessibility of these hydrophilic sites and the presence of microporosity. acs.org Therefore, the ethenylene bridge contributes to a hybrid surface character that is both hydrophobic in its backbone and capable of specific hydrophilic interactions.
Effects on Thermal and Hydrothermal Stability
A significant advantage of incorporating bridging organic groups into a silica framework is the marked improvement in hydrothermal stability. acs.orgnih.gov Materials derived from this compound benefit from this effect, showing enhanced stability when exposed to steam or boiled in water compared to conventional silica. nih.govnih.gov This stability is critical for applications in separation membranes and catalyst supports that operate under hydrothermal conditions. acs.org The organic bridges are thought to protect the silica network by encapsulating the siloxane bonds, reducing the net impact of water and preventing the structural collapse that can affect purely inorganic silica. acs.orgnih.gov
Research has demonstrated that the isomeric purity of the precursor plays a role, with diastereoisomerically pure E-configured ethenylene-bridged materials exhibiting enhanced hydrothermal stability. researchgate.netscispace.com The ethenylene groups themselves are thermally stable up to approximately 300°C, above which degradation of the organic component can begin. nih.gov This provides a substantial operating window for many applications and represents a significant improvement over many organic polymers. researchgate.net
Contribution to Mechanical Stability and Durability
The use of this compound, a dipodal silane (B1218182), contributes to the creation of mechanically robust and durable materials. waters.com As a dipodal silane, it has the ability to form up to six bonds to a substrate, in contrast to conventional silanes which typically form only three. cymitquimica.com This increased connectivity results in a more highly crosslinked and stable network.
The formation of durable coatings and sealants from this precursor enhances the mechanical properties of the final product. cymitquimica.com The intrinsic hydrolytic stability provided by the bridged structure is a key factor that leads to improved mechanical performance in applications such as composite materials and coatings. cymitquimica.com The resulting hybrid particles are often described as mechanically strong, pH resistant, and highly stable, making them suitable for demanding applications like high-performance liquid chromatography. waters.com
Role of Substitution Geometry (cis/trans) in Material Performance
The substitution geometry of the triethoxysilyl groups around the central carbon-carbon double bond in this compound has a profound effect on the sol-gel polymerization process and, consequently, on the properties of the final material. acs.orgscispace.com The two diastereoisomers, cis (Z) and trans (E), follow different reaction pathways, leading to organosilica networks with distinct architectures and performance characteristics.
The trans (E) isomer polymerizes rapidly to form gels with a highly ordered structure. osti.govresearchgate.net This configuration leads to the formation of acyclic and monocyclic dimers and trimers during condensation, ultimately resulting in microporous gels under both acidic and basic conditions. acs.org Materials synthesized from the pure trans isomer exhibit higher structural ordering, narrower pore size distributions, and enhanced hydrothermal stability compared to materials made from a mixture of isomers. researchgate.netscispace.com
Interplay of Synthesis Conditions and Final Material Architecture
The final architecture of materials derived from this compound is not solely dependent on the precursor's structure but is also heavily influenced by the synthesis conditions. The interplay between the precursor chemistry and reaction parameters such as pH, temperature, and the use of structure-directing agents (SDAs) allows for significant control over the final material's morphology, porosity, and ordering.
The use of surfactants as SDAs is a common strategy for creating periodic mesoporous organosilicas (PMOs). Triblock copolymers like Pluronic P123 are frequently used under acidic conditions to template the formation of ordered mesoporous structures. researchgate.netscispace.com The concentration of the surfactant can be varied to control the size of the resulting particles, enabling the synthesis of monodisperse spheres, for example. acs.org
The pH of the synthesis medium is another critical parameter. As mentioned, the porosity of materials derived from the cis-isomer of this compound can be switched from microporous to mesoporous by changing the catalysis from acidic to basic. acs.org The basicity of the medium can also influence the morphology and the degree of mesostructural ordering. acs.org Furthermore, the firing temperature used in post-synthesis treatment affects the final network structure; higher temperatures can accelerate the condensation of silanol (B1196071) groups, leading to a denser network with a smaller pore size. mdpi.com By carefully selecting the combination of precursor isomers, co-precursors, SDAs, and reaction conditions, a wide range of material architectures with tailored properties can be achieved. acs.orgnih.gov
Functionalization and Derivatization Strategies for Bis Triethoxysilyl Ethylene
Covalent Grafting of Functional Groups (e.g., thiol, amine, C8) onto Bis(triethoxysilyl)ethylene Frameworks
The ethylene (B1197577) group within the this compound (BTSEY) structure is a key feature, providing a reactive site for post-synthesis modification. This allows for the covalent attachment of various functional groups, thereby altering the chemical and physical properties of the resulting organosilica material.
Thiol Functionalization: A highly efficient method for introducing thiol (SH) groups is through a "thiol acid-ene" reaction. rsc.orgnih.gov This process involves the reaction between the carbon-carbon double bond of BTSEY and thioacetic acid. rsc.orgmdpi.com The resulting thioacetate-functionalized precursor can then be treated, for instance with aminolysis, to yield the free thiol group. rsc.org This method has been used to create the first 100% thiol-functionalized periodic mesoporous organosilica (PMO) material. rsc.orgnih.gov These thiol-functionalized materials have shown significant promise as efficient scavengers for heavy metals like palladium, which is a critical concern in the pharmaceutical industry for purifying compounds synthesized via palladium-catalyzed reactions. mdpi.com
Amine Functionalization: Amine groups can be incorporated into organosilica frameworks through the co-condensation of bis(triethoxysilyl)ethane (a related bridged precursor) with an amine-containing silane (B1218182), such as bis[(3-trimethoxysilyl)propyl]amine (BTMSPA). iaea.orgresearchgate.net This approach creates hybrid mesostructured materials with amine functionalities integrated directly into the silica (B1680970) network. iaea.org Studies have shown that as the proportion of the amine-containing precursor increases, properties such as surface area and pore volume tend to decrease. iaea.orgresearchgate.net For example, in one study, increasing the BTMSPA content led to a reduction in surface area from 1075 to 688 m²/g. iaea.orgresearchgate.net These amine-functionalized materials are explored for their potential in catalysis and as adsorbents. researchgate.net
C8 Functionalization: Long-chain alkyl groups like octyl (C8) can be grafted onto BTSEY-based structures to create hydrophobic stationary phases for chromatography. nih.govgoogle.com In one notable application, a bridged hybrid monolithic column was prepared through the sol-gel condensation of BTSEY. nih.gov The vinyl groups distributed throughout the monolith framework were then functionalized with C8 groups via a thiol-ene click reaction. nih.gov The resulting C8@BTSEY monolithic column demonstrated high efficiency and reproducibility in separating proteins for top-down proteomics, showcasing excellent baseline resolution for a mixture of standard proteins with minimal run-to-run variance in retention time. nih.gov
| Functional Group | Grafting Method | Key Finding/Application | Reference |
|---|---|---|---|
| Thiol (-SH) | Thiol acid-ene reaction with thioacetic acid followed by aminolysis | Achieved 100% thiol functionalization in a periodic mesoporous organosilica (PMO) material; effective for scavenging palladium. | rsc.orgnih.govmdpi.com |
| Amine (-NH2) | Co-condensation with amine-containing precursors like BTMSPA | Creates bridged amine-functionalized mesoporous organosilicas; increasing amine precursor content decreases surface area and pore volume. | iaea.orgresearchgate.net |
| Octyl (C8) | Thiol-ene click reaction on a pre-formed BTSEY monolith | Developed a highly reproducible (RSD of retention time <0.6%) monolithic column for high-performance liquid chromatography (HPLC) of intact proteins. | nih.gov |
Copolymerization with Other Silane Precursors for Tailored Properties (e.g., with hydroxymethyl(triethoxy)silane, bis(triethoxysilyl)methane)
Copolymerizing this compound (BTESEthy) with other organosilane precursors is a powerful strategy to create hybrid materials with properties fine-tuned for specific applications, such as membrane-based separations. researchgate.netmdpi.com By combining different precursors, the resulting material's hydrophilicity, pore size, and mechanical stability can be precisely controlled. mdpi.comnii.ac.jp
Copolymerization with Hydroxymethyl(triethoxy)silane (HMTES): To enhance the performance of reverse osmosis (RO) membranes, BTESEthy has been copolymerized with HMTES. researchgate.netnii.ac.jp The introduction of HMTES incorporates hydrophilic hydroxyl (-OH) groups into the organosilica network. mdpi.com This increased hydrophilicity was found to significantly boost water permeability. nii.ac.jp Research showed that copolymer membranes of BTESEthy and HMTES exhibited water permeability approximately seven times higher than membranes made from pure BTESEthy, while maintaining high salt rejection rates. nii.ac.jp During RO experiments, hydrolysis of C-O-Si linkages can occur, generating more hydrophilic alcohol and silanol (B1196071) units, which further increases water permeability over time. researchgate.net
Copolymerization with Bis(triethoxysilyl)methane (B91341) (BTESM): While research on BTESEthy copolymerization is specific, a parallel strategy involving the closely related 1,2-bis(triethoxysilyl)ethane (B100286) (BTESE) and bis(triethoxysilyl)methane (BTESM) demonstrates the principle of tuning gas separation properties. hongyimo.com BTESE-derived membranes are known for their thermal stability but can have relatively loose structures. hongyimo.com By copolymerizing BTESE with BTESM, which has a shorter methylene (B1212753) bridge, the resulting organosilica network becomes denser. hongyimo.com This strategy allows for the adjustment of the membrane's microstructure by varying the molar ratio of the two precursors. As the proportion of BTESM increases, the permeance of larger gas molecules like CO₂ and N₂ decreases significantly, while H₂ permeance remains relatively constant. hongyimo.com This leads to a substantial improvement in gas selectivity, such as for H₂/N₂. hongyimo.com
| Precursor(s) | Application | Key Performance Metric | Value | Reference |
|---|---|---|---|---|
| BTESE (homopolymer) | Reverse Osmosis | Water Permeability | ~0.3 x 10-12 m³/(m²·s·Pa) | nii.ac.jp |
| BTESEthy (homopolymer) | Reverse Osmosis | Water Permeability | ~0.4 x 10-12 m³/(m²·s·Pa) | nii.ac.jp |
| BTESEthy / HMTES (copolymer) | Reverse Osmosis | Water Permeability | ~2.0 x 10-12 m³/(m²·s·Pa) | nii.ac.jp |
| BTESE / BTESM (3:7 ratio) | Gas Separation | H₂ Permeance | 1.52 x 10-6 mol/(m²·s·Pa) | hongyimo.com |
| BTESE / BTESM (3:7 ratio) | Gas Separation | H₂/N₂ Selectivity | 26.8 | hongyimo.com |
Surface Modification of Pre-formed Materials with this compound Derivatives
Beyond creating bulk materials, this compound and its derivatives are used to modify the surfaces of pre-formed substrates. cymitquimica.comspecificpolymers.com The dual triethoxysilyl groups allow the molecule to act as a robust coupling agent, forming durable covalent siloxane bonds with surfaces that possess hydroxyl groups, such as glass, silica, and various metal oxides. cymitquimica.comspecificpolymers.com This approach is fundamental to enhancing adhesion, improving resistance to environmental factors, and imparting new functionalities onto a material's surface. cymitquimica.com
A prime example of this strategy involves the post-functionalization of a monolithic material created from BTSEY. nih.gov A monolithic column, intended for use in liquid chromatography, was first fabricated in a capillary via the sol-gel condensation of BTSEY. This process results in a porous, rigid structure with a high density of reactive vinyl groups distributed throughout its framework. nih.gov
Subsequently, the surface of this pre-formed monolith was functionalized. Using a thiol-ene click reaction, 1-octanethiol (B94742) was covalently grafted onto the vinyl groups of the BTSEY framework to introduce C8 (octyl) functionality. nih.gov This modification transformed the monolith into a highly effective stationary phase for reversed-phase chromatography. The resulting C8@BTSEY column demonstrated excellent performance in separating complex protein mixtures, highlighting the utility of using BTSEY to first create a stable scaffold and then chemically modify its surface to achieve the desired functionality. nih.gov
| Step | Description | Precursor/Reagent | Outcome | Reference |
|---|---|---|---|---|
| 1. Framework Formation | One-step sol-gel condensation in a capillary to form a rigid, porous monolith. | This compound (BTSEY) | A monolithic structure with a high density of homogeneously distributed vinyl groups. | nih.gov |
| 2. Surface Functionalization | Thiol-ene click reaction to graft functional groups onto the monolith's surface. | 1-octanethiol | A C8-functionalized monolithic column (C8@BTSEY) for HPLC. | nih.gov |
| 3. Application | Separation of intact proteins from complex mixtures. | N/A (Mobile Phase) | Highly effective and reproducible separation of proteins with masses ranging from 6.5 to 72.3 kDa. | nih.gov |
Emerging Research Applications of Bis Triethoxysilyl Ethylene Derived Materials
Membranes for Advanced Separation Processes
The sol-gel processing of bis(triethoxysilyl)ethylene allows for the fabrication of microporous organosilica membranes with precisely controlled network structures. These membranes are gaining attention for their exceptional performance in both gas and liquid-phase separations.
This compound-derived membranes have shown significant promise for gas separation applications, particularly for carbon capture. The introduction of the ethenylene bridge creates a network with a high affinity for CO₂, attributed to the presence of π-bond electrons that interact strongly with CO₂ molecules. nih.gov This enhanced interaction leads to both high permeance and high selectivity for CO₂ over other gases like N₂. nih.gov
In a related study on a similar precursor, bis(triethoxysilyl)acetylene (BTESA), the significant impact of fabrication conditions on membrane performance was highlighted. BTESA-derived membranes calcined at 100 °C demonstrated a CO₂ permeance of 3434 GPU and a CO₂/N₂ selectivity of 22, satisfying industrial requirements for practical CO₂ capture applications. nih.gov In contrast, membranes calcined at a higher temperature of 500 °C showed a much looser structure due to the decomposition of the bridging groups, resulting in an ultrahigh CO₂ permeance of approximately 15,531 GPU but a low CO₂/N₂ selectivity of 3.8. nih.gov
For separations involving inert gases, membranes derived from the related compound bis(triethoxysilyl)ethane (BTESE) have demonstrated high selectivity for He/SF₆, in the range of approximately 260–3400, indicating a well-defined pore size suitable for molecular sieving. nih.gov
Table 1: Gas Separation Performance of Organosilica Membranes
| Precursor | Gas Pair | Permeance (GPU) | Selectivity | Calcination Temp. (°C) |
|---|---|---|---|---|
| BTESA | CO₂/N₂ | 3434 | 22 | 100 |
| BTESA | CO₂/N₂ | 15531 | 3.8 | 500 |
In liquid-phase separations, this compound (BTESEthy)-based membranes have proven effective in reverse osmosis (RO). These membranes exhibit high rejection rates for salts, with NaCl rejection exceeding 98.5%. nih.gov The introduction of the polarizable ethenylene bridges contributes to improved water permeability. nih.gov Further modification, such as exposure to aqueous ozone, can significantly enhance water permeability, reaching values comparable to commercial seawater RO membranes (1.1 × 10⁻¹² m³/(m²·s·Pa)). nih.gov
Membranes synthesized from the closely related precursor, bis(triethoxysilyl)ethane (BTESE), have been successfully applied to organic solvent reverse osmosis for the separation of N,N-dimethylformamide (DMF) and water. nih.gov BTESE membranes prepared with six coating layers showed a high DMF rejection of over 95% and a total flux greater than 5 kg m⁻² h⁻¹ at an operating pressure of 8 MPa and a temperature of 50 °C. nih.gov In pervaporation applications, these BTESE membranes achieved a high separation factor for H₂O/DMF, ranging from 80 to 120, with a flux of 3-6 kg m⁻² h⁻¹. nih.gov
Table 2: Liquid Separation Performance of Organosilica Membranes
| Precursor | Application | Mixture | Rejection / Separation Factor | Water Permeability / Flux |
|---|---|---|---|---|
| BTESEthy | Reverse Osmosis | NaCl/H₂O | >98.5% | 1.1 × 10⁻¹² m³/(m²·s·Pa) (ozone modified) |
| BTESE | Reverse Osmosis | DMF/H₂O | >95% | >5 kg m⁻² h⁻¹ |
The ethenylene bridges (-CH=CH-) are a key structural feature of this compound that distinguishes it from saturated analogues like bis(triethoxysilyl)ethane (BTESE). These bridges play a crucial role in the separation performance of the resulting membranes. nih.gov
The rigidity of the ethenylene bridge helps to create a well-defined and stable microporous structure, which is essential for effective molecular sieving. nih.gov Furthermore, the π-bonds within the ethenylene group make the network more polarizable. nih.gov This increased polarizability enhances the affinity of the membrane for specific molecules. For instance, it leads to stronger adsorption of CO₂, which has a large quadrupole moment, thereby improving CO₂/N₂ selectivity. nih.gov Similarly, this polar nature increases the membrane's affinity for water, leading to higher water permeability in reverse osmosis and pervaporation processes compared to materials with saturated ethane (B1197151) bridges. nih.gov The combination of a rigid framework and tailored chemical affinity allows ethenylene-bridged organosilica membranes to overcome the common trade-off between permeability and selectivity. nih.gov
Catalytic Supports and Nanoreactors
The well-defined porous structure and high surface area of this compound-derived materials make them excellent candidates for use as catalytic supports and nanoreactors. Their tunable pore sizes and the ability to functionalize the organic bridging groups allow for the precise design of catalytic environments.
Bridged organosilica materials serve as robust supports for immobilizing metal catalysts, transforming homogeneous catalytic processes into more practical heterogeneous systems. gelest.com This is particularly valuable for reactions like the palladium-catalyzed Suzuki cross-coupling, a fundamental carbon-carbon bond-forming reaction. nih.govrsc.org By anchoring palladium complexes within the porous framework of an organosilica support derived from precursors like this compound, the catalyst can be easily separated from the reaction products and potentially reused, which is a significant advantage over homogeneous systems. rsc.org The organic-inorganic hybrid nature of the support can also influence the activity and stability of the palladium catalyst. While specific studies detailing this compound as the direct support for this reaction are emerging, the principles established with other periodic mesoporous organosilicas (PMOs) are directly applicable. The functional groups on the bridging units can be used to chelate the metal species, ensuring strong attachment and preventing leaching. rsc.org
The molecular structure of this compound offers a versatile platform for the precise design of active catalytic sites. The organic ethenylene bridge can be chemically modified either before or after the sol-gel process to introduce a variety of functional groups, such as sulfonic acids, amines, or thiols. acs.org This allows for the creation of materials with acidic, basic, or redox properties tailored for specific catalytic reactions.
By co-condensing this compound with other organosilane precursors containing desired functionalities, it is possible to control the spatial arrangement and density of active sites within the framework. acs.org This precise positioning can lead to synergistic effects between different active sites, enhancing catalytic activity and selectivity in a way that is difficult to achieve with conventional amorphous supports. mdpi.comnih.gov For example, incorporating metal species directly into the framework by coordination with the bridging ligands can create highly active and stable single-site catalysts. rsc.org This approach allows for the development of sophisticated nanoreactors where the confinement within the pores and the engineered active sites work in concert to control reaction pathways.
Adhesion Promotion and Interfacial Science in Composite Materials
Enhancement of Adhesion in Organic-Inorganic Composites
The primary function of this compound in organic-inorganic composites is to act as an adhesion promoter. The six hydrolyzable ethoxy groups can form strong covalent bonds (siloxane bonds, Si-O-Si) with the hydroxyl groups present on the surface of inorganic substrates like glass, metals, and silica (B1680970). This creates a durable chemical bridge between the inorganic filler or reinforcement and the organic polymer matrix.
As a bis-silane, this compound offers distinct advantages over conventional monosilanes. It has the capacity to form up to six bonds with a substrate, compared to the three bonds possible with traditional silanes. This increased bonding potential results in a higher crosslinking density at the interface. Furthermore, dipodal silanes exhibit significantly greater hydrolytic stability, which enhances the long-term durability of the composite material, particularly in humid or aqueous environments. This improved interfacial bonding is crucial for the effective transfer of stress from the polymer matrix to the inorganic filler, thereby enhancing the mechanical properties of the composite.
Role as Coupling Agents in Polymer Matrices (e.g., rubber, poly(vinyl alcohol))
This compound and similar bis-silanes function as coupling agents, modifying the interface to improve compatibility and adhesion between dissimilar materials.
In the context of rubber composites , while sulfur-containing bis-silanes like bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT) are more commonly documented for bonding silica fillers to rubber matrices, the principle of a bifunctional molecule applies. nih.govresearchgate.net One end of the silane (B1218182) molecule (the silanol (B1196071) groups formed after hydrolysis) reacts with the inorganic filler, and the other end (the central organic bridge) interacts with the polymer matrix. The ethylene (B1197577) bridge of this compound provides a non-reactive, stable linkage that can improve the dispersion of fillers within the rubber matrix by modifying the filler's surface energy. This can lead to improvements in mechanical properties such as modulus and abrasion resistance. ekb.egmdpi.com
For poly(vinyl alcohol) (PVA) , a hydrophilic polymer, crosslinking is often employed to enhance its mechanical and thermal properties. Silane coupling agents can be used for this purpose. The hydroxyl groups on the PVA backbone present potential reaction sites for the hydrolyzed ethoxy groups of this compound. This would result in a crosslinked network structure, where the ethylene-silica bridges reinforce the polymer matrix. Such crosslinking can improve the water resistance and thermal stability of PVA films and composites. ncsu.edunih.gov While specific studies extensively detailing this compound with PVA are not prevalent, research on other silanes with PVA demonstrates the viability of this approach for improving material properties. ncsu.edu
Porous Materials for Adsorption and Environmental Research (e.g., formaldehyde (B43269) adsorption)
This compound is a key precursor in the synthesis of a class of materials known as Periodic Mesoporous Organosilicas (PMOs). These materials are characterized by a framework in which organic bridging groups, in this case, ethylene (-CH2-CH2-), are regularly incorporated within the silica walls. This results in a hybrid organic-inorganic material with a highly ordered porous structure.
The synthesis typically involves the hydrolysis and co-condensation of this compound in the presence of a structure-directing agent, such as a surfactant. researchgate.netrsc.org The resulting ethylene-bridged PMOs possess several desirable properties for adsorption applications, including:
High Surface Area: These materials can exhibit BET surface areas ranging from 470 to over 1000 m²/g. researchgate.netacs.org
Uniform and Tunable Pore Size: The pore diameters can be controlled within the mesoporous range (typically 2-10 nm). acs.orgresearchgate.net
Hydrophobic-Hydrophilic Balance: The presence of the organic ethylene groups within the silica framework imparts a degree of hydrophobicity, which can be advantageous for the adsorption of specific organic molecules.
While these ethylene-bridged PMOs possess the structural characteristics of a good adsorbent, research into their specific application for formaldehyde adsorption is not widely reported. Studies on formaldehyde removal using silica-based materials often focus on functionalizing the silica surface with amine groups. researchgate.netmdpi.comnih.gov These amine-functionalized silicas work by chemisorption, where the amine groups react with formaldehyde molecules, effectively trapping them. researchgate.netcwejournal.org
The ethylene-bridged framework derived from this compound could serve as a stable and high-surface-area support for subsequent functionalization with amine groups, potentially leading to an effective adsorbent for formaldehyde and other volatile organic compounds (VOCs).
| Material Type | Precursor | Key Properties for Adsorption | Reported Application |
| Ethylene-Bridged PMO | This compound | High surface area (470-840 m²/g), uniform mesopores. researchgate.netrsc.org | General adsorption, potential support. researchgate.netacs.org |
| Amine-Functionalized Silica | Various (e.g., TEOS + APTES) | Amine groups for chemisorption. | Formaldehyde Adsorption. researchgate.netmdpi.comnih.gov |
Integration in Chromatographic Media (e.g., monolithic columns for proteomics)
In the field of analytical chemistry, particularly in proteomics, materials derived from this compound have been successfully integrated into advanced separation media. They are used to create bridged hybrid monolithic columns for high-performance liquid chromatography (HPLC).
Monolithic columns are continuous porous structures that offer advantages over traditional packed-particle columns, such as high permeability, low backpressure, and rapid mass transfer. The use of this compound (often abbreviated as BTSEY in this context) as a precursor allows for the formation of a robust, ethylene-bridged hybrid organic-inorganic silica monolith.
Research has demonstrated the development of a BTSEY monolith functionalized with C8 (octyl) groups for use in reversed-phase chromatography (RPC) coupled with high-resolution mass spectrometry (MS) for top-down proteomics. This application is challenging due to the complexity and size of intact proteins.
Key findings from this research include:
High Separation Efficiency: A 35 cm long monolithic column was capable of separating over 300 proteoforms (different forms of a protein) from a complex mixture extracted from swine heart tissue in a single 80-minute run.
Analysis of Large Proteins: The column successfully separated and allowed for the identification of approximately 100 proteoforms, including proteins as large as 104 kDa.
Reproducibility and Low Backpressure: The C8@BTSEY column demonstrated good reproducibility and operated at a low backpressure of around 1000 psi, which is beneficial for system stability and allows for the use of longer columns for even higher resolution.
The ethylene bridges within the silica skeleton provide enhanced chemical stability and a unique selectivity for protein separations. The successful application of these columns in 1D LC-MS/MS analysis showcases the high promise of this compound-derived materials for advancing complex biological analyses like top-down proteomics.
| Parameter | Result |
| Column Precursor | This compound (BTSEY) |
| Functional Group | C8 (octyl) |
| Application | Top-down proteomics of swine heart tissue |
| Proteoforms Separated | > 300 in an 80 min run |
| Proteoforms Identified | ~100 |
| Max Protein Size Identified | 104 kDa |
| Operating Backpressure | ~1000 psi |
Future Research Directions and Challenges
Computational Design and Predictive Modeling for Novel Bis(triethoxysilyl)ethylene Materials
Computational modeling has emerged as a powerful tool in materials science, enabling the design of novel materials with desired properties from first principles. researchgate.netrsc.org The application of these techniques to this compound-based systems is a burgeoning area of research that promises to accelerate the discovery and optimization of new materials. By bridging length and time scales, multiscale modeling can be used to predict macroscopic material properties, offering insights that can guide experimental work. researchgate.net
Predictive models, such as those based on machine learning algorithms, are increasingly being used to determine the thermophysical properties of materials. mdpi.comsemnan.ac.ir For instance, artificial neural networks and other machine learning approaches can accurately forecast properties like thermal conductivity and dynamic viscosity based on a range of input variables. mdpi.comsemnan.ac.ir This approach can be extended to predict the properties of novel this compound-based materials, reducing the need for extensive experimental screening. semnan.ac.ir The development of simple-to-use and accurate predictive models will be advantageous when numerous variables control the material's behavior. mdpi.com
Future research in this area will likely involve the use of Density Functional Theory (DFT) and molecular dynamics (MD) simulations to understand reaction mechanisms and predict the final properties of materials derived from this compound. researchgate.netsemanticscholar.org These computational tools can provide a deeper understanding of the hydrolysis and condensation reactions that are central to the formation of polysilsesquioxane networks. researchgate.net By simulating the interactions between this compound precursors and other components at the molecular level, researchers can design materials with tailored porosity, mechanical strength, and thermal stability. acs.org
Sustainable Synthesis and Processing of this compound Derivatives
The principles of green chemistry are becoming increasingly important in the chemical industry to reduce environmental impact. researchgate.netrsc.org Future research on this compound will undoubtedly focus on developing more sustainable synthesis and processing methods. researchgate.net This includes the use of environmentally friendly solvents, catalysts, and reaction conditions to minimize waste and energy consumption. amanote.commonash.eduoiccpress.com
One avenue of exploration is the use of alternative energy sources, such as ultrasound and microwave irradiation, to drive the synthesis of this compound derivatives. amanote.comoiccpress.com These methods can often lead to shorter reaction times, higher yields, and a reduction in the use of hazardous solvents. oiccpress.com Additionally, the development of catalytic systems that are highly efficient and easily recyclable is a key goal in green chemistry. oiccpress.com For example, the use of solid acid catalysts or ionic liquids could offer more sustainable alternatives to conventional homogeneous catalysts. monash.edu
The processing of this compound-based materials is another area where sustainability can be improved. This includes the development of water-borne sol-gel processes that avoid the use of volatile organic compounds. mdpi.com Furthermore, creating closed-loop systems to limit emissions during synthesis and to recycle byproducts is a critical aspect of sustainable manufacturing. dakenchem.com The development of biodegradable organosilane compounds is also being explored to reduce their environmental persistence. dakenchem.comzmsilane.com Research into breaking the equilibrium limit in reactions involving bis- and tris-triethoxysilane substrates, for instance in the synthesis of diethyl carbonate from CO2, highlights innovative approaches to sustainable chemical production. rsc.orgresearchgate.net
Development of Multifunctional this compound-Based Architectures
This compound serves as a versatile building block for the creation of complex, multifunctional materials with tailored properties. ethz.ch Its rigid ethenylene bridge and two triethoxysilyl groups allow for the formation of robust and well-defined porous networks. acs.org Future research will focus on the design and synthesis of novel architectures that leverage these features for a wide range of applications.
One promising area is the development of hybrid organic-inorganic materials where this compound is co-condensed with other organosilanes or inorganic precursors. mdpi.comresearchgate.net This approach allows for the incorporation of various functionalities into the material. For example, amine-functionalized mesoporous organosilicas have been synthesized using precursors like 1,2-bis(triethoxysilyl)ethane (B100286), a close relative of this compound. researchgate.netiaea.org These materials exhibit high surface areas and can be used in catalysis and as adsorbents. researchgate.net The introduction of different organic groups can be achieved through co-condensation or post-synthesis grafting. researchgate.net
The creation of hierarchical structures, such as nanofibers and thin films, is another exciting direction. researchgate.net For instance, hybrid organosilane nanofibers have been prepared from organo-bis-silylated precursors through a combination of sol-gel processing and electrospinning. researchgate.net These materials have potential applications in optoelectronics and biomedicine. researchgate.net Similarly, ethylene-bridged polysilsesquioxane films with high thermal stability and crack resistance have been prepared, demonstrating their potential as insulating materials. acs.org The ability to form a durable bond between organic and inorganic materials makes these compounds valuable in creating advanced composites and coatings. gelest.com The functionalization of surfaces with this compound and its derivatives can also lead to materials with improved adhesion, corrosion resistance, and specific surface properties. zmsilane.comresearchgate.net
Interactive Data Table: Properties of Functionalized Mesoporous Organosilica Materials
| Precursor Ratio (BTESE:BTMSPA) | Surface Area (m²/g) | Pore Volume (cm³/g) |
|---|---|---|
| 1:0.05 | 1075 | 2.08 |
| 1:0.10 | 950 | 1.50 |
| 1:0.125 | 800 | 1.00 |
Data synthesized from research on bridged amine-functionalized mesoporous organosilica materials. iaea.org
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing bis(triethoxysilyl)ethylene-derived silica membranes, and how do hydrolysis conditions influence their structural properties?
- BTEE is hydrolyzed under acidic or basic conditions to form silica-based membranes. Molecular dynamics simulations indicate that hydrolysis pH and temperature critically affect crosslinking density and pore size. For example, acidic conditions (pH ~2–3) favor slower condensation, enabling controlled pore formation, while basic conditions accelerate gelation but may reduce uniformity .
- Methodological recommendation : Use sol-gel synthesis with BTEE in ethanol/water mixtures, adjusting HCl or NH₄OH concentrations to modulate hydrolysis rates. Characterize pore structure via nitrogen adsorption-desorption (BET) and small-angle X-ray scattering (SAXS).
Q. How can this compound be used to synthesize ethylene-bridged periodic mesoporous organosilica (PMO) nanoparticles, and what techniques validate their nanostructure?
- BTEE is copolymerized with surfactants (e.g., Pluronic block copolymers) under acidic conditions to form PMOs. Transmission electron microscopy (TEM) and X-ray diffraction (XRD) confirm hexagonal mesoporous ordering .
- Methodological recommendation : Optimize surfactant-to-BTEE molar ratios (e.g., 1:2–1:5) and use swelling agents like trimethylbenzene to tune pore diameter (2–10 nm). Validate using TEM for morphology and XRD for long-range order.
Q. What are the key parameters affecting the molecular weight of BTEE-derived polysilsesquioxanes during polymerization?
- The H₂O/silane molar ratio and monomer structure (e.g., ethylene vs. ethane bridges) determine molecular weight. A power-law model () predicts molecular weights, where and are derived from monomer reactivity and steric effects .
- Experimental design : Vary H₂O/BTEE ratios (0.5–2.0) and monitor molecular weight via gel permeation chromatography (GPC). Use DFT calculations to correlate monomer geometry with polymerization kinetics.
Advanced Research Questions
Q. How do molecular dynamics simulations improve the design of BTEE-derived membranes for gas separation or pervaporation?
- Simulations reveal that ethylene bridges in BTEE create rigid, hydrophobic frameworks with enhanced hydrothermal stability. For example, membranes derived from BTEE exhibit higher CO₂/N₂ selectivity compared to ethane-bridged analogs due to narrower pore apertures (~0.3 nm) .
- Methodological recommendation : Combine MD simulations (e.g., using GROMACS) with experimental gas permeation tests. Focus on optimizing calcination temperatures (300–500°C) to balance porosity and mechanical stability.
Q. What strategies address contradictions in drug-loading efficiency reported for BTEE-based PMOs in biomedical applications?
- Discrepancies arise from variations in PMO morphology (nanospheres vs. nanorods) and surface functionalization. For instance, nanorods exhibit higher doxorubicin loading (∼25 wt%) than nanospheres (∼15 wt%) due to elongated pore channels .
- Experimental design : Compare loading efficiency using fluorescence spectroscopy and quantify release kinetics at pH 5.0 (lysosomal) vs. 7.4 (physiological). Functionalize PMOs with carboxyl groups to enhance pH-responsive behavior.
Q. How can BTEE-modified carbon nanotubes (CNTs) enhance the mechanical properties of cementitious composites, and what interfacial mechanisms are involved?
- BTEE-functionalized CNTs improve adhesion to cement matrices via silanol (-Si-OH) bonding to calcium silicate hydrates. This increases flexural strength by ∼40% compared to unmodified CNTs .
- Methodological recommendation : Activate CNTs with nitric acid before BTEE grafting. Characterize interfaces using scanning electron microscopy (SEM) and nanoindentation.
Key Recommendations for Researchers
- For reproducibility : Standardize hydrolysis pH, surfactant ratios, and calcination protocols.
- For innovation : Explore hybrid systems (e.g., BTEE + disulfide-bridged silanes) for stimuli-responsive materials .
- For validation : Cross-reference simulation data (e.g., pore size predictions) with experimental BET/SAXS results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
